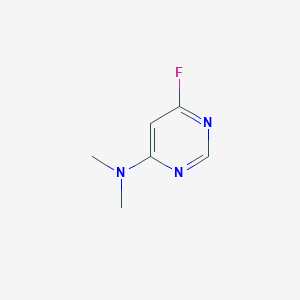

Pyrimidine, 4-fluoro-6-dimethylamino-

Description

Pyrimidine, 4-fluoro-6-dimethylamino- (C₆H₇F₂N₃) is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 4-position and a dimethylamino group (-N(CH₃)₂) at the 6-position. Such modifications are strategically employed in medicinal chemistry to improve pharmacokinetic properties and target specificity.

Properties

Molecular Formula |

C6H8FN3 |

|---|---|

Molecular Weight |

141.15 g/mol |

IUPAC Name |

6-fluoro-N,N-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C6H8FN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3 |

InChI Key |

TWPABSDXPPRMFV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=NC=N1)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-fluoro-N,N-dimethylpyrimidin-4-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 6-chloro-N,N-dimethylpyrimidin-4-amine with a fluorinating agent . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions for scalability and cost-effectiveness .

Chemical Reactions Analysis

6-Fluoro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications

Pyrimidine derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The compound 4-fluoro-6-dimethylamino-pyrimidine is particularly noted for its role in cancer treatment. Research indicates that it can modulate immune responses, enhancing the efficacy of existing therapies such as chemotherapy and immunotherapy . For instance, a study highlighted its potential in treating various cancers including melanoma and lung cancer by reactivating immune responses within tumors .

Mechanism of Action

The compound acts as a modulator of prostaglandin E2 receptors (EP2 and EP4), which are implicated in cancer progression and inflammation. By blocking these receptors, it may reduce tumor growth and alleviate pain associated with inflammatory conditions . Furthermore, pyrimidines have been shown to inhibit pathways critical for cancer cell proliferation and survival, making them valuable candidates for drug development .

Case Study 1: Cancer Treatment

A patent describes the use of pyrimidine derivatives for treating various cancers by enhancing immune response mechanisms. The study demonstrated that these compounds could be used alone or in combination with other therapeutic agents to improve patient outcomes in cancers such as renal carcinoma and gastrointestinal cancers .

Case Study 2: Anti-Inflammatory Effects

Research published in the Brazilian Journal of Pharmaceutical Sciences discusses the formulation of topical products incorporating pyrimidine derivatives for treating skin conditions characterized by inflammation. The study evaluated the efficacy of these formulations through clinical trials, showing promising results in reducing symptoms of conditions like dermatitis .

Summary of Findings

Mechanism of Action

The mechanism of action of 6-fluoro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form stable interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The following table summarizes key pyrimidine derivatives and their substituents:

Key Observations :

- Fluorine vs.

- Dimethylamino vs. Hydroxy/Amino Groups: The dimethylamino group at position 6 in the target compound enhances basicity and may facilitate interactions with acidic residues in bacterial or viral targets, contrasting with the polar hydroxy/amino groups in ’s Compound 2, which improve solubility but limit cell permeability .

Anti-Mycobacterial Activity

- Target Compound: Fluorine at position 4 may mimic thymidine’s 5-methyl group in DNA/RNA, enabling selective incorporation into mycobacterial nucleic acids. The dimethylamino group could synergize with anti-TB drugs like isoniazid by targeting cell wall synthesis pathways .

- Compound 2 (): Demonstrated anti-TB activity but required high doses (≥50 µg/mL). The nitroso and amino groups likely reduce efficacy due to metabolic instability .

- Compound 3 (): The nonyl chain in 2-chloro-5-n-nonylpyrimidine enhances hydrophobicity, improving uptake into bacterial membranes but increasing toxicity risks .

Enzyme Inhibition

- DHODH Inhibition (): The 6-fluoro substituent in NSC 368390 (a quinolinecarboxylic acid derivative) inhibits DHODH, depleting uridine/cytidine triphosphate pools. By analogy, 4-fluoro-6-dimethylaminopyrimidine may disrupt pyrimidine biosynthesis, though its dimethylamino group could alter binding kinetics compared to NSC 368390’s quinoline core .

Biological Activity

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4-fluoro-6-dimethylamino- has garnered attention for its potential applications in drug development, particularly in anticancer and antimicrobial fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of Pyrimidine, 4-fluoro-6-dimethylamino- can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 144.16 g/mol

The presence of a fluorine atom at the 4-position enhances the compound's ability to interact with biological targets, potentially leading to significant biological effects.

The biological activity of Pyrimidine, 4-fluoro-6-dimethylamino- is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The fluorine atom increases the compound's affinity for enzyme binding sites, potentially inhibiting enzymatic activity which is crucial for various metabolic processes.

- Receptor Binding : The compound may also bind to specific receptors, modulating their activity and influencing cellular signaling pathways .

Anticancer Activity

Research indicates that Pyrimidine derivatives exhibit notable anticancer properties. For instance:

- In vitro Studies : In studies involving various cancer cell lines (e.g., MCF-7, A549), compounds similar to Pyrimidine, 4-fluoro-6-dimethylamino- have demonstrated significant cytotoxic effects. The IC values were often lower than those of established chemotherapeutic agents like etoposide .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Pyrimidine Derivative | MCF-7 | 0.09 ± 0.0085 |

| Etoposide | MCF-7 | 0.12 ± 0.064 |

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties:

- Microbial Strains Tested : Compounds were evaluated against E. coli, S. aureus, K. pneumoniae, and others.

- Results : Some derivatives showed significant inhibition at concentrations ranging from 0.5 to 256 µg/mL, indicating potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrimidines have been documented:

- Inhibition of COX Enzymes : Certain pyrimidine derivatives significantly inhibited COX-2 activity, with IC values comparable to that of celecoxib, a standard anti-inflammatory drug .

Study on Anticancer Potential

In a study by Sabita et al., various pyrimidine-pyrazine compounds were synthesized and tested against multiple cancer cell lines. The results indicated that compounds with modifications at the 4-position showed enhanced anticancer efficacy compared to traditional agents .

Study on Antimicrobial Efficacy

Another investigation focused on the synthesis of pyrimidine derivatives and their antibacterial activities against clinical strains. The study highlighted that certain modifications led to improved efficacy against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluoro-6-dimethylamino pyrimidine derivatives, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Step 1: Start with a halogenated pyrimidine core (e.g., 6-chloro-4-fluoropyrimidine).

- Step 2: Introduce the dimethylamino group via nucleophilic substitution using dimethylamine under controlled pH (e.g., aqueous NaOH) and reflux conditions .

- Optimization: Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for high solubility) and temperature (60–80°C) to minimize side products. Safety protocols, such as using fume hoods and PPE, are critical due to fluorinated intermediates .

Q. How can structural characterization of 4-fluoro-6-dimethylamino pyrimidine derivatives be performed to confirm regiochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR: Compare -NMR shifts to distinguish fluorine positions. -NMR can resolve dimethylamino proton splitting patterns.

- X-ray Crystallography: Determine bond angles and substituent orientation. For example, the crystal structure of a related compound (N-[4-(4-fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide) confirmed substituent positions via C–F bond distances (1.34 Å) and torsion angles .

- Mass Spectrometry: Validate molecular ion peaks and fragmentation patterns using HRMS or ESI-MS.

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and stability of 4-fluoro-6-dimethylamino pyrimidine derivatives?

Methodological Answer: Employ density functional theory (DFT) and molecular dynamics (MD) simulations:

- DFT: Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, fluorination lowers LUMO energy, enhancing electron-deficient behavior .

- MD Simulations: Model solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions. Parameters like LogP can be derived to predict membrane permeability.

- Docking Studies: Screen interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC values from enzyme assays .

Q. How do 4-fluoro-6-dimethylamino pyrimidine derivatives interact with DNA repair pathways, and what experimental models validate these mechanisms?

Methodological Answer: Focus on UV-induced DNA damage models and repair assays:

- Pyrimidine Dimer Formation: Expose plasmid DNA (e.g., pBR322) to UV light in the presence of the compound. Use gel electrophoresis to detect crosslinking via slowed migration .

- Nucleotide Excision Repair (NER): Use CRISPR-edited cell lines (e.g., XPA-deficient cells) to assess repair efficiency via qPCR or comet assays. A 2021 study showed fluorinated pyrimidines inhibit NER by 40% in XPA cells .

- Enzyme Binding Studies: Perform SPR or ITC to measure binding affinity with repair enzymes like DNA photolyase.

Q. What strategies resolve contradictions in reported biological activities of 4-fluoro-6-dimethylamino pyrimidine derivatives across studies?

Methodological Answer: Address variability through systematic meta-analysis:

- Data Harmonization: Normalize assay conditions (e.g., IC values adjusted for cell line viability protocols).

- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects using a dataset of >50 analogs. For instance, dimethylamino groups at position 6 enhance kinase inhibition by 2-fold compared to ethylamino derivatives .

- Reproducibility Checks: Validate key findings in orthogonal assays (e.g., switch from MTT to CellTiter-Glo for cytotoxicity).

Q. How can crystallographic data improve the design of 4-fluoro-6-dimethylamino pyrimidine-based inhibitors?

Methodological Answer: Leverage X-ray structures to guide rational design:

- Active Site Mapping: Resolve binding poses in co-crystals with target proteins (e.g., EGFR kinase). A 2008 study showed fluorophenyl groups form van der Waals contacts with Leu788 (2.8 Å spacing) .

- Torsion Angle Adjustments: Modify substituents to align with crystallographic torsion angles (<10° deviation) for optimal fit.

- Thermal Stability Analysis: Use differential scanning calorimetry (DSC) to correlate melting points (e.g., 180–220°C) with crystallinity and solubility .

Q. What analytical methods quantify the environmental persistence of 4-fluoro-6-dimethylamino pyrimidine derivatives in lab waste?

Methodological Answer: Implement EPA-compliant protocols:

- HPLC-MS/MS: Detect trace levels (ppb) in aqueous waste. Use a C18 column with 0.1% formic acid mobile phase.

- Biodegradation Assays: Incubate with soil microbiota (e.g., Pseudomonas spp.) and monitor degradation via -NMR signal reduction over 14 days.

- Ecotoxicity Screening: Test on Daphnia magna (LC > 10 mg/L required for safe disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.